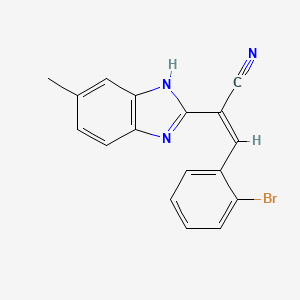

![molecular formula C10H14Cl3NO B5325726 [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)

[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride, also known as Ethephon, is a synthetic plant growth regulator that is widely used in the agricultural industry. It is a colorless, odorless, and water-soluble compound that is commonly used to promote fruit ripening, increase yields, and control plant height. Ethephon is also used in scientific research for its ability to induce stress responses in plants and to study the physiological and biochemical effects of these responses.

Mechanism of Action

[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride acts as a source of ethylene, which is a natural plant hormone that regulates various physiological processes in plants, including fruit ripening, flower senescence, and abscission. This compound is converted to ethylene in the plant, which then triggers the physiological and biochemical responses associated with the stress response.

Biochemical and Physiological Effects:

The stress response induced by this compound can have various biochemical and physiological effects on plants. These effects include changes in gene expression, alterations in protein synthesis, modifications in membrane structure and function, and changes in the levels of various hormones and metabolites. The stress response can also lead to changes in plant growth and development, such as changes in leaf area, root growth, and flower and fruit production.

Advantages and Limitations for Lab Experiments

The use of [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride in scientific research has several advantages. It is a cost-effective and easy-to-use tool for inducing stress responses in plants, and it can be applied in a variety of experimental systems, including greenhouse and field studies. However, there are also some limitations to the use of this compound. It can be difficult to control the extent and duration of the stress response, and it may not accurately mimic the stress conditions that plants experience in the field.

Future Directions

There are several future directions for research on [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride and its applications in plant science. One area of interest is the development of new formulations and delivery methods for this compound that can improve its efficacy and reduce its environmental impact. Another area of interest is the use of this compound in combination with other stress-inducing agents to study the interactions between different stress responses in plants. Finally, the use of this compound in crop breeding programs to develop stress-tolerant varieties of crops is an important area of research that could have significant implications for global food security.

Synthesis Methods

The synthesis of [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to form [2-(2,5-dichlorophenoxy)ethyl]ethylamine, which is then hydrolyzed to form this compound hydrochloride.

Scientific Research Applications

[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride is used in scientific research to induce stress responses in plants, such as drought, salinity, and temperature stress. These stress responses can be studied to understand the physiological and biochemical mechanisms that plants use to cope with environmental stress. This compound is also used to study the effects of stress on plant growth and development, as well as to investigate the role of stress responses in plant defense mechanisms.

properties

IUPAC Name |

2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYWTUAXXJSLSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=C(C=CC(=C1)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)

![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)

![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)

![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)

![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)

![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)

![4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B5325730.png)

![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)

![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)